(7-Ethyldecyl)benzene
Description
(7-Ethyldecyl)benzene (C₆H₅-C₈H₁₇) is an alkylbenzene derivative featuring a benzene ring substituted with a branched 7-ethyldecyl chain. This compound is structurally distinct due to its long alkyl chain, which significantly influences its physicochemical properties, such as solubility, boiling point, and adsorption behavior. Alkylbenzenes like (7-Ethyldecyl)benzene are typically synthesized via Friedel-Crafts alkylation, where benzene reacts with alkyl halides in the presence of a Lewis acid catalyst .
Properties
Molecular Formula |
C18H30 |
|---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
7-ethyldecylbenzene |
InChI |
InChI=1S/C18H30/c1-3-12-17(4-2)13-8-5-6-9-14-18-15-10-7-11-16-18/h7,10-11,15-17H,3-6,8-9,12-14H2,1-2H3 |
InChI Key |
LPTPFDWSCMYBOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)CCCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Ethyldecyl)benzene typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction can be represented as follows:
C6H6+R−Cl→C6H5R+HCl
where ( R ) represents the 7-ethyldecyl group. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of (7-Ethyldecyl)benzene can be scaled up using continuous flow reactors. The process involves the continuous feeding of benzene and the alkyl halide into the reactor, along with the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from the by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
(7-Ethyldecyl)benzene can undergo various chemical reactions, including:
Oxidation: The alkyl side chain can be oxidized to form carboxylic acids or ketones.
Reduction: The benzene ring can be hydrogenated to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) are commonly used for electrophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
(7-Ethyldecyl)benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (7-Ethyldecyl)benzene involves its interaction with various molecular targets. In chemical reactions, the benzene ring acts as an electron-rich center that can undergo electrophilic substitution. The alkyl side chain can also participate in reactions, such as oxidation and reduction, which modify its chemical properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethylbenzene (C₆H₅-C₂H₅)
Ethylbenzene, a simpler alkylbenzene, shares a benzene ring with a short ethyl substituent. Key differences include:
- Boiling Point : Ethylbenzene (136°C) has a lower boiling point than (7-Ethyldecyl)benzene (estimated >250°C) due to weaker van der Waals forces in the shorter chain.
- Adsorption on Metal Surfaces : Ethylbenzene adsorbs on Pt(111) surfaces via π-orbital interactions, with adsorption energies of ~1.2 eV . The longer alkyl chain in (7-Ethyldecyl)benzene likely reduces adsorption strength due to steric hindrance and weaker π-metal bonding.
- Electron Interactions : Ethylbenzene undergoes electron-stimulated desorption (ESD) with fragmentation patterns dominated by C–C bond cleavage. In contrast, (7-Ethyldecyl)benzene’s longer chain may enhance secondary electron scattering, altering fragmentation yields .
Toluene (C₆H₅-CH₃)
Toluene, with a single methyl group, differs in:
- Reactivity : Toluene undergoes electrophilic substitution (e.g., nitration) at the para position. The bulky ethyldecyl group in (7-Ethyldecyl)benzene would sterically hinder such reactions, favoring meta substitution.
- ESD Behavior : Toluene’s ESD yields lighter fragments (e.g., CH₃⁺), while (7-Ethyldecyl)benzene may produce heavier ions (e.g., C₈H₁₇⁺) due to chain fragmentation .
Benzonorbornadienes
7-Substituted benzonorbornadienes (e.g., 7-formylbenzonorbornadiene) share positional substitution similarities but differ structurally. Key contrasts include:
- Stability: Benzonorbornadienes exhibit strain due to their bicyclic framework, whereas (7-Ethyldecyl)benzene’s linear alkyl chain confers greater conformational flexibility .
- Synthetic Accessibility: Benzonorbornadienes require specialized cycloaddition routes , whereas (7-Ethyldecyl)benzene can be synthesized via conventional alkylation, albeit with challenges in regioselectivity.
Data Tables
Table 1: Physicochemical Properties of Selected Alkylbenzenes
Table 2: Electron-Stimulated Desorption (ESD) Mechanisms
Research Findings and Mechanistic Insights
- Adsorption on Platinum : Benzene adsorbs flat on Pt(111) via π-d orbital interactions, with adsorption energies of ~1.0 eV . The long alkyl chain in (7-Ethyldecyl)benzene likely reduces adsorption strength (<0.8 eV estimated) due to steric effects and weaker π-metal bonding .
- ESD Behavior : In benzene, ESD yields H⁺ and CH₃⁺ as dominant cations, driven by DD and DEA mechanisms . For (7-Ethyldecyl)benzene, the extended chain may increase secondary electron scattering, suppressing lighter fragments (e.g., H⁺) and enhancing heavier ions (e.g., C₈H₁₇⁺) .
- Synthesis Challenges : Alkylation of benzene with long-chain halides often suffers from poor regioselectivity, requiring optimized catalysts or protective groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
